
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The structure of this compound includes a five-membered ring containing oxygen and nitrogen atoms, which contributes to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-4-methyl-2-oxazolidinone with phenyl isocyanate under controlled conditions. Another method includes the use of an asymmetric aldol reaction followed by a modified Curtius protocol, which involves intramolecular ring closure to form the oxazolidinone scaffold .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: Substitution reactions can introduce different substituents on the phenyl ring or the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl ring.
Scientific Research Applications
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of functional protein complexes . This action disrupts bacterial growth and replication, making it effective against drug-resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a similar mechanism of action to linezolid.
Uniqueness
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of a hydroxy and methyl group on the oxazolidinone ring
Properties
CAS No. |
29199-95-9 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-10(13)7-14-9(12)11(10)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |
InChI Key |
SLFHIDNRZRSIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)N1C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


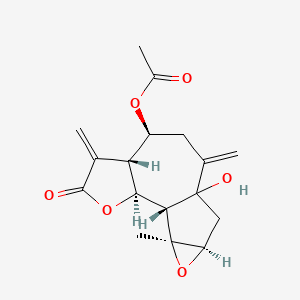
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
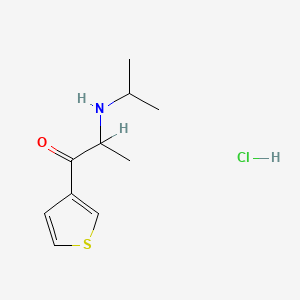
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
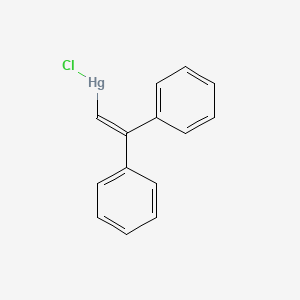
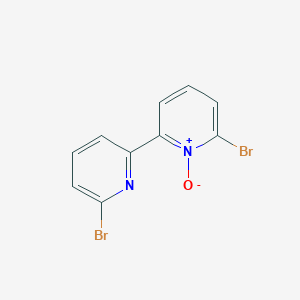

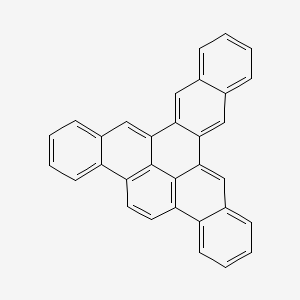
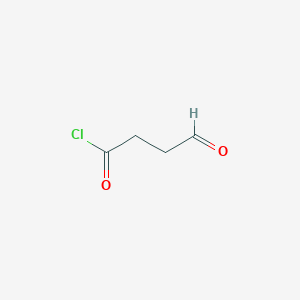
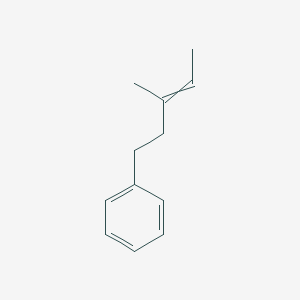

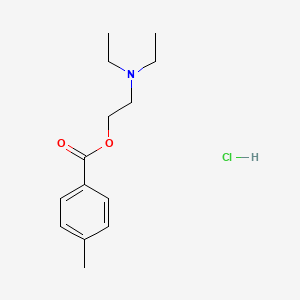
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
